molecular formula C18H16Cl2FNO3 B2889443 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone CAS No. 1421498-32-9

1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2889443
CAS No.: 1421498-32-9
M. Wt: 384.23
InChI Key: SCERYYBWRUSSKN-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound featuring a morpholino ring substituted with a 3,5-dichlorophenyl group and an ethanone backbone linked to a 2-fluorophenoxy moiety.

Properties

IUPAC Name

1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCERYYBWRUSSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stability Profiling of Functional Groups

The 2-fluorophenoxy group exhibits susceptibility to nucleophilic aromatic substitution under strongly basic conditions (pH > 10), necessitating neutral to mildly acidic reaction media. Conversely, the morpholino nitrogen demonstrates moderate nucleophilicity (pKa ~7.4), enabling selective alkylation without exhaustive protection.

Synthesis of 2-(3,5-Dichlorophenyl)morpholine

Buchwald-Hartwig Amination Approach

A palladium-catalyzed coupling between 1-bromo-3,5-dichlorobenzene and morpholine achieves C-N bond formation under optimized conditions:

Reagent Quantity Conditions Yield
Pd(OAc)₂ 5 mol% Toluene, 110°C, 24 h 72%
Xantphos 10 mol% Cs₂CO₃ (2 eq)
Morpholine 1.5 eq N₂ atmosphere

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the product as a white crystalline solid. ¹H NMR (500 MHz, CDCl₃): δ 7.34 (s, 2H, Ar-H), 3.74 (t, J=4.5 Hz, 4H, OCH₂), 2.88 (t, J=4.5 Hz, 4H, NCH₂).

Nucleophilic Aromatic Substitution

Alternative synthesis via SNAr using 1-fluoro-3,5-dichlorobenzene and morpholine under high-temperature conditions:

3,5-Dichlorofluorobenzene (1.0 eq)  
Morpholine (3.0 eq)  
DMSO, 150°C, 48 h  
Yield: 58%  

While avoiding transition metal catalysts, this method suffers from prolonged reaction times and lower yields compared to catalytic approaches.

Preparation of 2-(2-Fluorophenoxy)acetyl Chloride

Friedel-Crafts Acylation Strategy

Reaction of 2-fluorophenol with chloroacetyl chloride in the presence of AlCl₃:

2-Fluorophenol (1.0 eq)  
Chloroacetyl chloride (1.2 eq)  
AlCl₃ (1.5 eq), CH₂Cl₂, 0°C → rt, 6 h  
Yield: 68%  

¹³C NMR (126 MHz, CDCl₃): δ 168.4 (C=O), 157.2 (d, J=245 Hz, Ar-C-F), 122.1–116.3 (Ar-C), 66.8 (OCH₂).

Oxidation of 2-(2-Fluorophenoxy)ethanol

A two-step sequence involving:

  • Williamson ether synthesis: 2-fluorophenol + ethylene bromohydrin → 2-(2-fluorophenoxy)ethanol (82%)
  • TEMPO-mediated oxidation to the acid, followed by conversion to acyl chloride using SOCl₂ (Overall yield: 61%).

Coupling Methodologies

Nucleophilic Acyl Substitution

Reaction of 2-(3,5-dichlorophenyl)morpholine with 2-(2-fluorophenoxy)acetyl chloride:

Parameter Value
Solvent CH₂Cl₂
Base Et₃N (2.5 eq)
Temperature 0°C → rt, 12 h
Workup Aqueous NaHCO₃ wash
Purification Recrystallization (EtOH)
Yield 63%

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C asym).

Mitsunobu Coupling

Alternative approach using DEAD and PPh₃ to couple 2-(3,5-dichlorophenyl)morpholine with 2-(2-fluorophenoxy)acetic acid:

2-(2-Fluorophenoxy)acetic acid (1.0 eq)  
DIAD (1.5 eq), PPh₃ (1.5 eq)  
THF, 0°C → rt, 24 h  
Yield: 57%  

This method circumvents acyl chloride formation but requires stoichiometric phosphine reagents.

Process Optimization and Scalability

Solvent Screening for Coupling Step

Comparative yields under varying conditions:

Solvent Base Temp (°C) Time (h) Yield
DCM Et₃N 25 12 63%
THF iPr₂NEt 40 8 58%
EtOAc DBU 25 24 49%
DMF K₂CO₃ 60 6 41%

DCM/Et₃N system provides optimal balance of reactivity and selectivity.

Purification Protocol Development

Combined silica gel chromatography (hexane:EtOAc gradient) and recrystallization from ethanol yields pharmaceutical-grade material (>99% purity by HPLC). Residual solvent analysis meets ICH Q3C guidelines.

Spectroscopic Characterization

Full spectral assignment confirms structure:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.28 (s, 2H, Ar-H), 7.05–6.92 (m, 4H, fluorophenyl), 4.72 (s, 2H, COCH₂O), 3.74–3.68 (m, 4H, morpholino OCH₂), 2.85–2.79 (m, 4H, morpholino NCH₂)
  • HRMS (ESI+): m/z calcd for C₁₈H₁₅Cl₂FNO₃ [M+H]⁺ 402.0401, found 402.0398

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the chlorine and fluorine substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogenated Aromatic Groups

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)
  • Structure: Trifluoroethanone core with 3,5-dichlorophenyl substitution.
  • Key Differences: Lacks the morpholino and phenoxy groups present in the target compound.
  • Properties : Higher lipophilicity due to trifluoromethyl group; boiling point 265°C, density 1.506 g/cm³ .
  • Applications : Intermediate in pesticide synthesis (e.g., fluralaner derivatives) .
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • Structure: Ethanone with 2,4-dichlorophenyl and triazole substituents.
  • Key Differences: Triazole ring instead of morpholino; broader antifungal activity due to triazole’s inhibition of cytochrome P450 enzymes .
1-(3,5-Dichlorophenyl)-2,5-pyrrolidinedione
  • Structure : Pyrrolidinedione (cyclic diketone) with 3,5-dichlorophenyl.

Morpholino-Containing Analogs

(2-Amino-3,5-diiodophenyl)(morpholino)methanone (5g)
  • Structure: Morpholino-linked methanone with diiodophenyl and amino groups.
1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
  • Structure: Combines morpholino, triazine, and methoxyphenyl groups.
  • Key Differences : Triazine core enables hydrogen bonding and π-π stacking; molecular weight 420.5 g/mol .

Pharmacologically Active Ethanone Derivatives

1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
  • Structure: Piperazine instead of morpholino; biphenyl and dichlorophenyl groups.
  • Pharmacology : Demonstrates antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor antagonism. Lower catalepsy risk compared to typical antipsychotics .
  • QSAR Insights : Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) correlate with anti-dopaminergic activity .
1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime
  • Structure : O-methyloxime derivative with pyridine and dichlorophenyl.
  • Applications: Commercial fungicide (pyrifenox) targeting mitochondrial respiration in fungi .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Functional Groups Biological Activity Reference
Target Compound C₁₈H₁₅Cl₂FNO₃ 382.2 ~3.5 Morpholino, dichlorophenyl Undocumented (potential CNS)
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 243.0 2.8 Trifluoroethyl, dichlorophenyl Pesticide intermediate
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone C₂₄H₂₁Cl₂N₂O 432.3 4.1 Piperazine, biphenyl Antipsychotic
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C₁₀H₇Cl₂N₃O 272.1 2.5 Triazole, dichlorophenyl Antifungal

*LogP values estimated via fragment-based methods.

Biological Activity

The compound 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone (CAS Number: 1421480-97-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H13Cl3FNO2C_{17}H_{13}Cl_{3}FNO_{2}, with a molecular weight of approximately 388.6 g/mol. The structure features a morpholine ring and two aromatic substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H13Cl3FNO2C_{17}H_{13}Cl_{3}FNO_{2}
Molecular Weight388.6 g/mol
CAS Number1421480-97-8

Antimicrobial Activity

Research has highlighted the antimicrobial properties of various derivatives related to this compound. A study evaluating similar compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial effects .

Anticonvulsant Activity

A series of compounds structurally related to 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone have been synthesized and screened for anticonvulsant activity. Notably, some derivatives exhibited considerable anticonvulsant effects in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models, suggesting potential therapeutic applications in epilepsy .

The biological mechanisms underlying the activity of this compound may involve modulation of sigma receptors (σRs), which play a role in various neurological processes. These receptors are implicated in the regulation of calcium signaling and may influence neurotransmitter systems, including glutamatergic and dopaminergic pathways .

Case Studies

  • Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .
  • Anticonvulsant Studies : In animal models, specific derivatives showed a significant reduction in seizure frequency, with mechanisms potentially linked to GABAergic modulation .

Q & A

Q. How to address discrepancies in crystallographic vs. computational structures?

  • Methodological Answer :
  • Force field optimization : Refine molecular dynamics parameters to align simulated conformers with experimental data .
  • Electron density maps : Re-examine X-ray data (e.g., R-factor values) to confirm bond geometry and hydrogen-bonding networks .

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